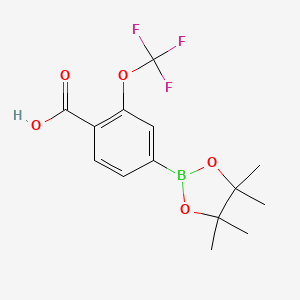
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid: is a specialized organic compound that features a boronic acid derivative and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Boronic Acid Derivative Formation: : The starting material is often a boronic acid or its ester, such as pinacolboronic acid.
Trifluoromethoxy Group Introduction: : The trifluoromethoxy group can be introduced through a substitution reaction involving trifluoromethanol or its derivatives.
Coupling Reaction: : The boronic acid derivative and the trifluoromethoxy-containing compound are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The trifluoromethoxy group can be reduced under specific conditions.
Substitution: : The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are often employed in substitution reactions.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Reduced trifluoromethoxy derivatives.
Substitution: : Various boronic acid derivatives or coupling products.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: : It is used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: : It can be employed as a probe or reagent in biochemical assays to study enzyme activities or binding interactions.
Medicine: : Its derivatives may be explored for pharmaceutical applications, including drug design and development.
Industry: : It can be used in material science for the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to the presence of both the boronic acid group and the trifluoromethoxy group. Similar compounds might include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: : Lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzoic acid: : Lacks the boronic acid group.
Boronic esters: : Similar boronic acid derivatives without the trifluoromethoxy group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid .
Eigenschaften
Molekularformel |
C14H16BF3O5 |
|---|---|
Molekulargewicht |
332.08 g/mol |
IUPAC-Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C14H16BF3O5/c1-12(2)13(3,4)23-15(22-12)8-5-6-9(11(19)20)10(7-8)21-14(16,17)18/h5-7H,1-4H3,(H,19,20) |
InChI-Schlüssel |
LXGBUVDXQGPIFE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


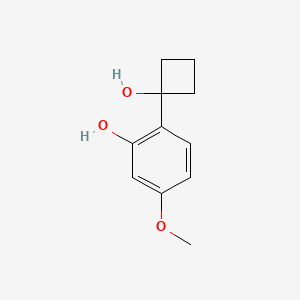

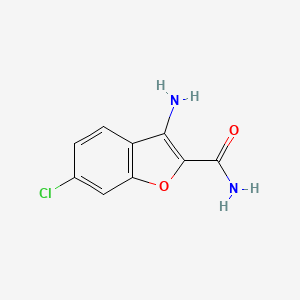
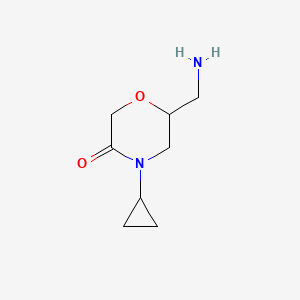
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)
![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
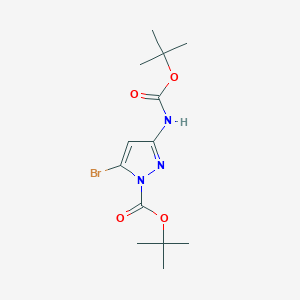
![4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid](/img/structure/B15365074.png)
![4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline](/img/structure/B15365077.png)

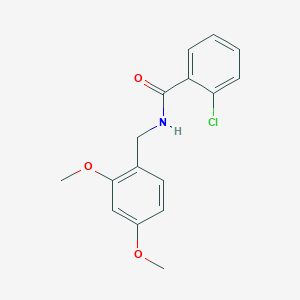
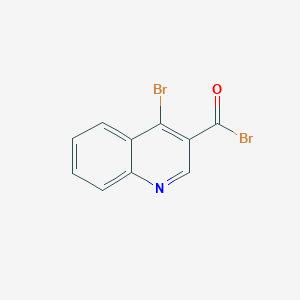
![6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
